7-Methoxy-9h-fluoren-2-amine
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Overview
Description
7-Methoxy-9h-fluoren-2-amine is an organic compound with the molecular formula C14H13NO. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 7th position and an amine group at the 2nd position on the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-9h-fluoren-2-amine typically involves the functionalization of fluorene derivatives. One common method includes the nitration of fluorene to introduce a nitro group, followed by reduction to form the corresponding amine. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-9h-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted fluorenes, nitroso compounds, and secondary or tertiary amines .
Scientific Research Applications
7-Methoxy-9h-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 7-Methoxy-9h-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
2-Fluorenamine: Lacks the methoxy group, making it less lipophilic.
9,9-Dimethyl-9H-fluoren-2-amine: Contains additional methyl groups, altering its electronic properties.
7-Amino-9,9-dimethyl-9H-fluorene-2-carbonitrile: Features a nitrile group, which significantly changes its reactivity and applications
Uniqueness: 7-Methoxy-9h-fluoren-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
52057-78-0 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
7-methoxy-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H13NO/c1-16-12-3-5-14-10(8-12)6-9-7-11(15)2-4-13(9)14/h2-5,7-8H,6,15H2,1H3 |
InChI Key |
QJWWUWPHPGLVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
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